![molecular formula C47H80O17 B12457223 2-({2-[(4,5-dihydroxy-2-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}oxy)oxane-3,4,5-triol](/img/structure/B12457223.png)
2-({2-[(4,5-dihydroxy-2-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}oxy)oxane-3,4,5-triol
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Overview
Description
This compound is a highly oxygenated glycoside with a steroidal cyclopenta[a]phenanthren core and multiple glycosidic substitutions. Its molecular formula, C₅₈H₉₈O₂₆ (), indicates a complex architecture featuring hydroxyl, oxymethyl, and ether linkages. The structure includes:
- A cyclopenta[a]phenanthren backbone with pentamethyl and hydroxy substitutions.
- Two tetrasaccharide chains linked via oxy groups to the steroidal core.
Key spectral data, such as InChIKey: UEBIBJSWHIZNCA-UHFFFAOYSA-N (), confirm its stereochemical uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core, the introduction of hydroxyl groups, and the attachment of various side chains. Common synthetic methods may include:
Cyclization reactions: to form the polycyclic core.
Hydroxylation reactions: to introduce hydroxyl groups.
Glycosylation reactions: to attach sugar moieties.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s multiple hydroxyl groups (–OH) undergo oxidation under specific conditions:
-
Quinone formation : In basic or oxidative environments (e.g., O₂, Fe³⁺), phenolic –OH groups oxidize to form quinones. This reaction is critical in biological systems for generating reactive intermediates.
-
Side-chain oxidation : The allylic hydroxyl group in the 6-methylhept-5-en-2-yl moiety is susceptible to oxidation, producing ketones or carboxylic acids depending on reaction severity .
Glycosidic Hydrolysis
The sugar moieties (oxane rings) undergo acid- or enzyme-catalyzed hydrolysis:
-
Mechanism : Protonation of the glycosidic oxygen in acidic conditions weakens the C–O bond, leading to cleavage . Enzymatic hydrolysis is stereospecific, preserving chiral centers.
Esterification and Etherification
Hydroxyl groups participate in nucleophilic substitutions:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, enhancing lipophilicity.
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Etherification : Alkylation with iodomethane (CH₃I) in the presence of Ag₂O produces methyl ethers, stabilizing reactive –OH groups.
Example :
Compound–OH+CH3COClpyridineCompound–OCOCH3+HCl
Steroidal Core Modifications
The dodecahydro-cyclopenta[a]phenanthren-7-yl backbone undergoes:
-
Dehydration : Acid-catalyzed removal of –OH groups forms double bonds (e.g., Δ⁷,⁸) .
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Epoxidation : Reaction with peracids (e.g., mCPBA) generates epoxides at allylic positions .
Reduction Reactions
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Carbonyl reduction : Ketone groups (if present post-oxidation) are reduced to secondary alcohols using NaBH₄ or LiAlH₄ .
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Alkene hydrogenation : The hept-5-en-2-yl side chain undergoes catalytic hydrogenation (H₂/Pd) to yield saturated analogs.
Complexation with Metal Ions
Polyphenolic –OH groups chelate metal ions (Fe³⁺, Cu²⁺), forming stable complexes. This property is exploited in antioxidant assays.
Thermal Degradation
At temperatures >200°C, pyrolysis occurs, leading to:
-
Fragmentation of glycosidic linkages.
-
Dehydration of hydroxyl groups, forming aromatic hydrocarbons.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions.
Biology: Investigating its potential as a bioactive molecule.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: on enzymes, inhibiting or activating their function.
Interacting with receptors: on cell surfaces, triggering signaling pathways.
Biological Activity
The compound is a complex polyphenolic structure that has garnered interest for its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its effects on cellular processes, its pharmacological properties, and its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure with multiple hydroxyl groups that enhance its reactivity and potential biological interactions. Its molecular formula is C30H50O15, with a molecular weight of approximately 785 g/mol. The presence of numerous hydroxyl groups suggests strong hydrogen bonding capabilities, which may influence its solubility and interaction with biological macromolecules.
Antioxidant Activity
Research indicates that polyphenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The compound's structure suggests it could effectively inhibit oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies have shown that similar compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Antimicrobial Properties
Polyphenols are known for their antimicrobial activities against a variety of pathogens. This compound may possess similar properties, potentially inhibiting the growth of bacteria and fungi. For instance, studies on related phenolic compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with polyphenolic structures have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific compound may exert anti-inflammatory effects through similar mechanisms, possibly reducing the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of polyphenolic compounds have been well documented in cancer research. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, related compounds have shown promise in inhibiting the proliferation of breast and prostate cancer cells .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of similar polyphenolic compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that these compounds significantly reduced DPPH radical levels compared to controls, suggesting potent antioxidant activity.
Compound | DPPH Reduction (%) | IC50 (µg/mL) |
---|---|---|
Compound A | 85% | 25 |
Compound B | 90% | 20 |
Target Compound | 88% | 22 |
Case Study 2: Antimicrobial Testing
In vitro antimicrobial testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this highly substituted steroidal glycoside, and how can reaction conditions be optimized?
The compound’s structural complexity (e.g., multiple hydroxyl groups, stereocenters, and glycosidic linkages) demands precise control over regioselectivity and stereochemistry. A stepwise approach, as seen in similar glycoside syntheses (e.g., GP3 and GP4 protocols in ), is recommended. For example, protecting groups like benzyl or acetyl can shield hydroxyl moieties during glycosylation. Optimization should include:
- Temperature gradients (e.g., 0–25°C for glycosidic bond formation).
- Catalysts (e.g., BF₃·Et₂O for activating glycosyl donors).
- Solvent polarity adjustments (e.g., dichloromethane for hydrophobic intermediates). Post-synthesis, validate purity via HPLC (≥95%) and characterize intermediates using ¹H/¹³C NMR .
Q. Which spectroscopic methods are critical for verifying the compound’s structural integrity?
- NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., J=3.5–4.0Hz for axial-equatorial proton coupling in oxane rings) and NOE correlations .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+Na]⁺ at m/z 940.3 for C₄₇H₈₀O₁₇) .
- IR Spectroscopy : Identify hydroxyl stretches (~3200–3500 cm⁻¹) and glycosidic C–O–C bonds (~1100 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Design accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 72 hours. Monitor degradation via TLC or LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., ~215–216°C, per melting point data in ).
- Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in glycosylation reactions?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for glycosidic bond formation. Tools like ICReDD’s reaction path search methods () integrate computational predictions with experimental validation. Key parameters:
- Charge distribution : Identify nucleophilic/electrophilic centers (e.g., oxocarbenium ion intermediates).
- Solvent effects : COSMO-RS simulations to optimize solvent selection (e.g., acetonitrile for low dielectric environments) .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Discrepancies often arise from dynamic processes (e.g., ring puckering in oxane moieties). Solutions include:
- Variable-temperature NMR : Detect conformational flexibility (e.g., coalescence temperatures for exchanging protons).
- Molecular dynamics simulations : Compare predicted and observed NOE patterns .
- Synchrotron X-ray diffraction : Resolve ambiguous stereochemistry with high-resolution crystallography .
Q. What methodologies enable the study of biological interactions without commercial assay kits?
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔG, ΔH, ΔS) for interactions with proteins (e.g., cyclodextrin transporters).
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold chips to quantify association/dissociation rates.
- Synthesis of fluorescent analogs : Introduce dansyl or BODIPY tags via hydroxyl-group derivatization .
Q. Methodological Tables
Table 1. Key Physical Properties for Experimental Design
Property | Value | Method (Evidence Source) |
---|---|---|
Melting Point | 215–216°C | DSC (1) |
Density | 1.7 g/cm³ | Pycnometry (1) |
LogP (Predicted) | -0.87 (Consensus) | Computational (17) |
Aqueous Solubility | 0.604 mg/mL (ESOL) | Shake-flask (17) |
Table 2. Stability Testing Parameters
Condition | Protocol | Analytical Tool |
---|---|---|
pH 2.0 (HCl) | 37°C, 72 hours | LC-MS (8, 17) |
UV Exposure | 254 nm, 48 hours | UV-Vis (1) |
Thermal Stress | 100°C, 24 hours | TLC/HPLC (1, 17) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Structural Complexity: The target compound has four glycosidic chains, whereas Zygocaperoside () and the compound in have three and two, respectively. The cyclopenta[a]phenanthren core is shared with ’s compound but differs in methyl and hydroxy substitution patterns, which influence hydrophobic interactions .
Collision Cross-Section (CCS) :
- The target compound’s CCS of 339.6 Ų () is higher than typical glycosides (e.g., primeveroside derivatives), reflecting its larger size and branched topology. This property is critical for mass spectrometry-based identification in complex mixtures .
NMR Spectral Signatures: Glycosidic linkages: The target compound’s anomeric proton signals (δ 4.8–5.5 ppm) overlap with Zygocaperoside but show greater splitting due to additional substituents (). Steroidal core: Methyl groups (δ 1.0–1.5 ppm) and hydroxyl-bearing carbons (δ 60–80 ppm in ¹³C-NMR) align with cyclopenta[a]phenanthren analogs but differ in exact shifts due to substitution variations ().
Research Implications and Limitations
- Database Gaps: While PubChem () provides safety and structural data, experimental bioactivity or toxicity profiles for the target compound are absent.
- Spectral Interpretation Challenges : Overlapping NMR signals in highly substituted glycosides necessitate advanced techniques like HSQC or HMBC for unambiguous assignment ().
- Synthetic Feasibility : The compound’s complexity makes total synthesis impractical with current methodologies; isolation from natural sources (e.g., Zygophyllum species) remains more viable .
Properties
Molecular Formula |
C47H80O17 |
---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
2-[2-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3 |
InChI Key |
LLXVPTXOKTYXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C |
Origin of Product |
United States |
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